Bicyclo[4.1.0]heptane-3-carboxylic acid
Overview
Description
Bicyclo[4.1.0]heptane, also known as Norcarane, is a colorless liquid . It is an organic compound with the molecular formula C7H12 . The IUPAC name for this compound is Bicyclo[4.1.0]heptane .
Synthesis Analysis
Norcarane is prepared using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1] heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of Bicyclo[4.1.0]heptane can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The reactions leading to C7H12+ (ion structure unspecified) have been studied . Ionization energy determinations and appearance energy determinations have been conducted .Physical And Chemical Properties Analysis
Bicyclo[4.1.0]heptane has a molar mass of 96.173 g·mol −1 . It has a density of 0.914 g/ml and a boiling point of 116 to 117 °C (241 to 243 °F; 389 to 390 K) .Scientific Research Applications
Hazard Evaluation
“Bicyclo[4.1.0]heptane-3-carboxylic acid” has been evaluated for its potential hazards, including physical and health hazards . This kind of evaluation is crucial in understanding the safety measures needed when handling and using the compound in various applications.
Prenatal Developmental Toxicity Study
The compound has been used in prenatal developmental toxicity studies . In one such study, it was administered to female rats via oral gavage from gestation day (GD) 6 to 19 at various concentrations . Such studies are essential in understanding the potential effects of the compound on prenatal development.
Antibacterial Activity
A compound predicted as 4-formyl-2-hydroxy bicyclo [4.1.0] heptane-7-carboxylic acid, which is structurally similar to “Bicyclo[4.1.0]heptane-3-carboxylic acid”, has been found to exhibit antibacterial activity . This suggests that “Bicyclo[4.1.0]heptane-3-carboxylic acid” could potentially be used in the development of new antibiotics.
Bioisosteres of Meta-Substituted Arenes and Pyridines
“Bicyclo[4.1.0]heptane-3-carboxylic acid” can be functionalized to create structures that are highly relevant in medicinal chemistry research . These structures can act as potential bioisosteres of meta-substituted arenes and pyridines , which are commonly used in the design of pharmaceuticals.
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes
The compound can be used in the synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes . These structures are of interest in medicinal chemistry due to their potential therapeutic properties.
Photoredox Catalysis
“Bicyclo[4.1.0]heptane-3-carboxylic acid” can potentially be used in photoredox catalysis . This is a type of catalysis that involves the use of light to activate a redox reaction, which is a key process in many chemical reactions.
Future Directions
While specific future directions for Bicyclo[4.1.0]heptane-3-carboxylic acid are not mentioned in the available resources, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This suggests potential future research directions in the synthesis and application of similar compounds.
properties
IUPAC Name |
bicyclo[4.1.0]heptane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-2-1-5-3-7(5)4-6/h5-7H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDCXXZMJFGCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.1.0]heptane-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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